molecular formula C20H17N3O2S B12156021 N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12156021
M. Wt: 363.4 g/mol
InChI Key: PMLWUTSDTNYOJE-UHFFFAOYSA-N
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Description

“N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” is a synthetic organic compound that features an indole ring, a thiazole ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis or other methods.

    Coupling Reactions: The final step would involve coupling the indole derivative with the thiazole derivative, possibly using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Industry

Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-6-yl)-2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]acetamide
  • N-(1H-indol-6-yl)-2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetamide

Uniqueness

The presence of the methoxy group on the phenyl ring might confer unique electronic properties, affecting the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H17N3O2S/c1-25-17-6-3-14(4-7-17)20-23-16(12-26-20)11-19(24)22-15-5-2-13-8-9-21-18(13)10-15/h2-10,12,21H,11H2,1H3,(H,22,24)

InChI Key

PMLWUTSDTNYOJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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